PLpro inhibitor

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

HY-17542 has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of protease inhibitors.

Biology: Employed in cell viability assays to study the effects of protease inhibition on cell survival.

Medicine: Investigated for its potential therapeutic applications in treating viral infections, particularly those caused by coronaviruses.

Industry: Utilized in the development of antiviral drugs and screening assays for protease inhibitors

Mechanism of Action

HY-17542 exerts its effects by inhibiting the papain-like protease (PLpro) of the severe acute respiratory syndrome coronavirus. This inhibition prevents the protease from cleaving viral polyproteins, thereby blocking viral replication. The molecular targets include the active site of PLpro, and the pathways involved are those related to viral replication and protein processing .

Future Directions

Future research is focused on the development of more effective PLpro inhibitors. For example, compound 1, a covalent PLpro inhibitor that can inhibit SARS-COV-2 replication in cells, is a promising lead fragment for future PLpro drug discovery campaigns . Additionally, the discovery of more diverse therapeutic options with novel anti-viral mechanisms is beneficial, especially given the recent emergence of several new variants that caused a resurgence of the virus .

Biochemical Analysis

Biochemical Properties

The PLpro inhibitor interacts with the PLpro enzyme, a critical component of the SARS-CoV-2 virus . The PLpro enzyme cleaves the viral polyprotein and removes ubiquitin-like ISG protein modifications . The this compound effectively blocks these activities, thereby inhibiting viral replication . The this compound also interacts with the S1 ubiquitin binding site, which is responsible for high ISG15 activity, and the S2 binding site, which provides Lys48 chain specificity and cleavage efficiency .

Cellular Effects

The this compound has significant effects on various cellular processes. It inhibits viral replication and enhances the host defense system by blocking virus-induced cell signaling events for evading host immune response . The this compound also markedly mitigates SARS-CoV-2 replication in human cells .

Molecular Mechanism

The this compound exerts its effects at the molecular level by binding to the PLpro enzyme and inhibiting its activity . The inhibitor selectively targets the viral catalytic cleft of PLpro and covalently modifies its active site cysteine residue . This prevents the PLpro enzyme from cleaving the viral polyprotein and removing ubiquitin-like ISG protein modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HY-17542 involves several steps, starting with the preparation of the core benzamide structure. The key steps include:

Acetylation: The introduction of an acetyl group to the amine functionality.

Naphthyl Substitution: The attachment of a naphthalenyl group to the benzamide core.

Methylation: The addition of a methyl group to the benzamide ring.

The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of HY-17542 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

HY-17542 primarily undergoes:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert HY-17542 into its reduced forms.

Substitution: The compound can undergo substitution reactions, particularly at the acetyl and naphthalenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogenating agents and nucleophiles are employed for substitution reactions.

Major Products

Comparison with Similar Compounds

Similar Compounds

GRL0617: Another potent inhibitor of the papain-like protease with similar antiviral properties.

PLpro Inhibitor 6: A compound with a similar structure and mechanism of action.

Uniqueness

HY-17542 is unique due to its high potency and specificity for the papain-like protease of the severe acute respiratory syndrome coronavirus. Its ability to increase cell viability at low concentrations sets it apart from other similar compounds .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for PLpro inhibitor involves the condensation of two key starting materials, followed by several reaction steps to form the final product.", "Starting Materials": [ "Benzene-1,3-dicarboxylic acid", "4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride" ], "Reaction": [ "Step 1: Dissolve benzene-1,3-dicarboxylic acid and 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride in a suitable solvent, such as DMF or DMSO.", "Step 2: Add a coupling reagent, such as HATU or EDC, to the reaction mixture to activate the carboxylic acid group of benzene-1,3-dicarboxylic acid.", "Step 3: Allow the reaction mixture to react at room temperature for several hours to form the intermediate product.", "Step 4: Purify the intermediate product using column chromatography or another suitable method.", "Step 5: Treat the purified intermediate product with a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride, to reduce the imine group to an amine group.", "Step 6: Purify the product again using column chromatography or another suitable method to obtain the final PLpro inhibitor product." ] } | |

CAS RN |

1093070-14-4 |

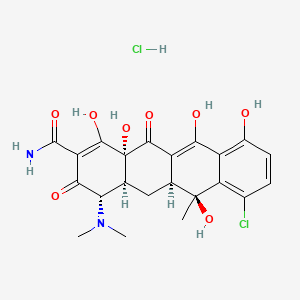

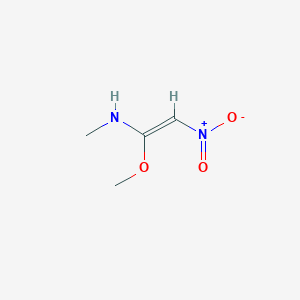

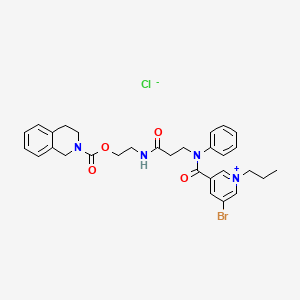

Molecular Formula |

C22H22N2O2 |

Molecular Weight |

346.4 g/mol |

IUPAC Name |

5-acetamido-2-methyl-N-(2-naphthalen-1-ylethyl)benzamide |

InChI |

InChI=1S/C22H22N2O2/c1-15-10-11-19(24-16(2)25)14-21(15)22(26)23-13-12-18-8-5-7-17-6-3-4-9-20(17)18/h3-11,14H,12-13H2,1-2H3,(H,23,26)(H,24,25) |

InChI Key |

SSWAXHWHEZPTLC-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)NC(=O)C)C(=O)N[C@H](C)C2=CC=CC3=CC=CC=C32 |

SMILES |

CC1=C(C=C(C=C1)NC(=O)C)C(=O)NC(C)C2=CC=CC3=CC=CC=C32 |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C)C(=O)NCCC2=CC=CC3=CC=CC=C32 |

synonyms |

(Z)-5-((Z)-(1-hydroxyethylidene)amino)-2-methyl-N-((R)-1-(naphthalen-1-yl)ethyl)benzimidic acid |

Origin of Product |

United States |

Q & A

Q1: What is the mechanism of action of PLpro inhibitors?

A1: PLpro inhibitors primarily target the enzymatic activity of PLpro, a key enzyme involved in SARS-CoV-2 replication and immune evasion. [, , , , , , , ] These inhibitors can be classified as either covalent or non-covalent, depending on their binding mode to the protease. Covalent inhibitors form a strong, irreversible bond with the catalytic cysteine residue (C111) within the PLpro active site. [] This binding prevents substrate access and blocks PLpro's ability to cleave viral polyproteins and host proteins involved in immune signaling. [, ] Conversely, non-covalent inhibitors bind reversibly to PLpro, often targeting specific pockets within the active site, like the S3 and S4 pockets. [, ] By occupying these pockets, non-covalent inhibitors hinder substrate binding and inhibit PLpro activity. [, ]

Q2: How does inhibiting PLpro affect SARS-CoV-2 replication?

A2: PLpro plays a crucial role in processing viral polyproteins, which are long chains of viral proteins that need to be cleaved into individual functional units for viral replication. [, , , , , , , ] By inhibiting PLpro, these inhibitors prevent the maturation of viral proteins, disrupting the assembly of new viral particles and hindering viral replication. [, , , , , , , ]

Q3: Beyond viral replication, how do PLpro inhibitors impact the host immune response?

A3: PLpro not only cleaves viral proteins but also targets host proteins involved in the innate immune response, particularly those involved in ubiquitination and ISGylation pathways. [, , , , , , , , , ] By removing ubiquitin and interferon-stimulated gene 15 protein (ISG15) from host proteins, PLpro dampens the host's ability to mount an effective antiviral response. [, , , , , , , , , ] Inhibiting PLpro's deubiquitinase and deISGylase activity could restore the host's innate immune response, potentially enhancing the clearance of SARS-CoV-2. [, , , , , , , , , ]

Q4: Does the inhibition of PLpro affect the STING pathway?

A4: Yes, recent research has shown that SARS-CoV-2 PLpro can suppress type I interferon responses by deubiquitinating STING (stimulator of interferon genes). [] This deubiquitination disrupts the STING-IKKε-IRF3 complex, which is crucial for inducing IFN-β production and other downstream antiviral responses. [] Therefore, PLpro inhibitors, by preventing STING deubiquitination, could potentially restore the STING pathway and enhance the innate immune response against SARS-CoV-2. []

Q5: What is known about the structural characteristics of effective PLpro inhibitors?

A5: Effective PLpro inhibitors typically possess specific structural features that enable them to interact with the protease's active site. [, , , , , , , , , , , , , , ] These features include:

- Naphthalene-derived compounds: These compounds often exhibit high affinity for the PLpro active site, particularly the S3 and S4 pockets. [, ]

- Benzamides and Isoindolines: These scaffolds have shown potent inhibitory activity against PLpro and are being explored for their potential as pan-coronaviral inhibitors. []

- 2-phenylthiophenes: These compounds can induce conformational changes in PLpro, leading to potent inhibition. They often target the BL2 loop and mimic ubiquitin binding to enhance their interactions with the protease. []

- Triazolopyrimidinyl scaffold: This scaffold represents a new class of protease inhibitors and has shown promising inhibitory activity against PLpro. []

Q6: How does modifying the structure of PLpro inhibitors impact their activity?

A6: Structure-activity relationship (SAR) studies have revealed that even subtle modifications to the structure of PLpro inhibitors can significantly influence their potency, selectivity, and overall efficacy. [, , , , , , , , , , , , , , ] For instance, altering the substituents on the naphthalene ring or modifying the linker region in benzamide-based inhibitors can drastically affect their binding affinity for PLpro. [, ] Additionally, introducing specific functional groups can enhance inhibitor interactions with key residues within the PLpro active site, leading to improved inhibitory activity. []

Q7: How is computational chemistry employed in the discovery and development of PLpro inhibitors?

A7: Computational chemistry plays a critical role in accelerating the identification and optimization of PLpro inhibitors. [, , , , , , , , , , , , , , ] Several computational techniques are employed:

- Virtual Screening: Researchers use large databases of chemical compounds and screen them against the three-dimensional structure of PLpro using techniques like Deep Docking. [] This allows for the rapid identification of molecules with potential inhibitory activity.

- Molecular Docking: This technique predicts the preferred orientation and binding affinity of a compound within the PLpro active site. [, , , , , , , , , , ] Docking studies guide the design of more potent inhibitors by identifying key interactions between the inhibitor and the protease.

- Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of PLpro and its interactions with inhibitors over time. [, , , , , ] This information is crucial for understanding the binding stability of inhibitors and for designing compounds that can effectively adapt to conformational changes in the protease.

- Pharmacophore Modeling: This approach identifies the essential pharmacophoric features of known PLpro inhibitors, which are then used to search for new compounds with similar properties. [, ]

Q8: How have AI-driven platforms contributed to the discovery of PLpro inhibitors?

A8: The use of AI, specifically generative language models like LIME, has significantly accelerated the identification of novel PLpro inhibitors. [] These platforms analyze vast chemical databases and generate compounds with desirable properties, including strong binding affinity and specificity for PLpro. [] This approach has successfully identified promising lead compounds, like CSEMRS-1376, demonstrating the potential of AI in antiviral drug development. []

Q9: What types of assays are used to evaluate the activity of PLpro inhibitors?

A9: A combination of in vitro and in vivo assays are employed to assess the efficacy and safety of PLpro inhibitors. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ] These include:

- Enzymatic Assays: FRET-based assays and mass spectrometry are commonly used to measure the direct inhibition of PLpro enzymatic activity by potential inhibitors. [, , , , , ]

- Cell-Based Assays: FlipGFP assays are used to evaluate the ability of inhibitors to block PLpro activity within living cells. [, , , , ] These assays provide insights into the cellular activity and potential antiviral effects of inhibitors.

- Viral Replication Assays: These assays directly measure the ability of inhibitors to block SARS-CoV-2 replication in cell culture models. [, , , , , , , , , , , , , , , , , , , , , , , , , ]

- Animal Models: Preclinical studies using animal models, such as mice, are essential for evaluating the in vivo efficacy, safety, and pharmacokinetic properties of promising PLpro inhibitors. [, , , ]

Q10: What are the major challenges in developing clinically relevant PLpro inhibitors?

A10: Despite the promising progress in PLpro inhibitor research, several challenges remain:

- Selectivity: Achieving high selectivity for PLpro over other host proteases is crucial to minimize potential off-target effects and toxicity. [, , , , ]

- Drug-like properties: Optimizing the pharmacokinetic properties of PLpro inhibitors, including absorption, distribution, metabolism, and excretion (ADME), is essential for achieving sufficient drug exposure and efficacy in vivo. [, , , , , , , , , , ]

- Resistance: As with other antiviral targets, the emergence of drug resistance is a concern. Monitoring for resistance mutations in PLpro and developing strategies to circumvent resistance will be crucial for the long-term success of these inhibitors. [, ]

Q11: What are the future directions for this compound research?

A11: Future research will likely focus on:

- Developing highly potent and selective inhibitors: Continued optimization of existing scaffolds and the discovery of novel chemotypes with improved potency and selectivity for PLpro are critical. [, , , , ]

- Understanding resistance mechanisms: Investigating the potential for resistance emergence and developing strategies to mitigate or circumvent resistance will be essential for long-term clinical success. [, ]

- Exploring combination therapies: Combining PLpro inhibitors with other antiviral agents, such as RdRp or Mpro inhibitors, could enhance antiviral efficacy and potentially prevent the emergence of drug resistance. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(6-aminopyridin-3-yl)-1-(4-fluoro-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B1139353.png)